
2-(9H-Fluoren-9-yl)ethanimidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-Fluoren-9-yl)ethanimidic acid is a chemical compound characterized by the presence of a fluorenyl group attached to an ethanimidic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-yl)ethanimidic acid typically involves the reaction of fluorenone with thiosemicarbazide in the presence of a catalytic amount of glacial acetic acid in 1,4-dioxane . This reaction forms the intermediate 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, which can then be further reacted with α-halocarbonyl compounds to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as solvent choice and temperature, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9H-Fluoren-9-yl)ethanimidic acid can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The imidic acid moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, amines, and substituted fluorenyl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(9H-Fluoren-9-yl)ethanimidic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mécanisme D'action
The mechanism by which 2-(9H-Fluoren-9-yl)ethanimidic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The fluorenyl group can interact with different molecular targets, facilitating the formation of new chemical bonds and structures. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide: An intermediate in the synthesis of 2-(9H-Fluoren-9-yl)ethanimidic acid.
Fluorenone: A common oxidation product of fluorenyl compounds.
Fluorenylmethoxycarbonyl (Fmoc) derivatives: Used in peptide synthesis and share structural similarities with this compound.
Uniqueness
This compound is unique due to its specific combination of a fluorenyl group and an imidic acid moiety. This structure imparts distinct chemical properties, making it valuable for various synthetic and research applications .
Propriétés
Numéro CAS |
14683-96-6 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-yl)acetamide |
InChI |
InChI=1S/C15H13NO/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H2,16,17) |
Clé InChI |
IARFDRTTYGOFIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)

![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
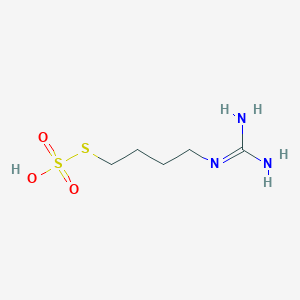

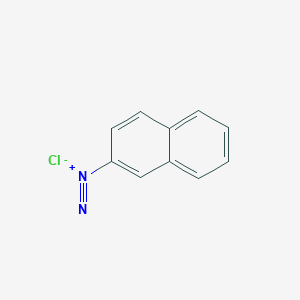
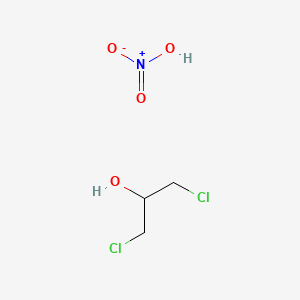
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
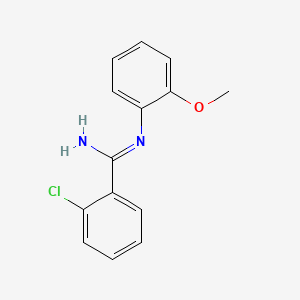
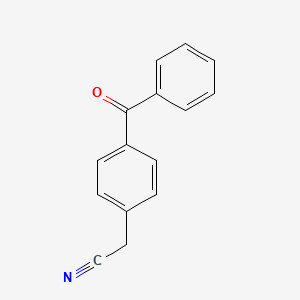

![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)


